molecular formula C10H12O3 B8325637 (R)-2-(2-methoxyphenyl)propionic acid

(R)-2-(2-methoxyphenyl)propionic acid

Cat. No.: B8325637
M. Wt: 180.20 g/mol
InChI Key: NUSLQDOXLCYVTQ-SSDOTTSWSA-N
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Description

(R)-2-(2-Methoxyphenyl)propionic acid is a chiral phenylpropanoic acid derivative of high interest in advanced pharmaceutical research and development. This compound serves as a valuable chiral building block and synthetic intermediate for the preparation of Active Pharmaceutical Ingredients (APIs) . Its structural features make it particularly useful for probing structure-activity relationships and for the synthesis of targeted bioactive molecules. As a single enantiomer, the (R)-configuration is critical for applications in stereospecific synthesis and drug discovery programs where chirality influences biological activity and receptor binding affinity. The broader family of methoxyphenylpropionic acids is associated with applications in areas such as anti-inflammatory and analgesic drug development . This product is intended for research purposes only and is not for medicinal, household, or other uses. Researchers can rely on the high purity and consistent quality of this chemical for their critical work. For specific physical and chemical data, researchers are encouraged to consult relevant safety data sheets and analytical certificates for the product.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-(2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

NUSLQDOXLCYVTQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • 3-(2-Methoxyphenyl)propanoic acid This positional isomer features the methoxyphenyl group on the β-carbon (C3) instead of the α-carbon (C2). The structural difference leads to distinct physicochemical properties, such as a melting point of 85–89°C . The α-substitution in the target compound likely enhances steric effects and influences binding affinity in biological systems.

Chiral Propionic Acid Derivatives

  • (R)-2-Methoxypropionic acid
    Lacking the phenyl group, this compound highlights the role of aromatic substituents. The R-configuration is retained, but the absence of the 2-methoxyphenyl moiety reduces lipophilicity and biological activity compared to the target compound .

  • (S)-Naproxen Naproxen, (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a nonsteroidal anti-inflammatory drug (NSAID). Its S-enantiomer exhibits potent cyclooxygenase inhibition, whereas the R-enantiomer is inactive. This underscores the stereochemical dependency of pharmacological activity, a key consideration for the target compound .
  • (R)-Ketoprofen
    (R)-2-(3-Benzoylphenyl)propionic acid demonstrates how substituent variations (benzoyl vs. methoxy) alter bioactivity. Ketoprofen’s R-enantiomer retains anti-inflammatory effects but with reduced potency compared to the S-form, emphasizing the interplay between stereochemistry and functional groups .

Herbicidal Propionic Acid Derivatives

  • 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP) A herbicide with a phenoxy group and chlorine substituent. MCPP exhibits high toxicity (Health Hazard Rating: 3/4) and irritancy, contrasting with the target compound’s unconfirmed safety profile. Structural differences (chlorophenoxy vs. methoxyphenyl) influence environmental persistence and mechanism of action .
  • (R)-(+)-2-(4-Hydroxyphenoxy)Propionic Acid Used in herbicide synthesis, this compound shares a phenoxy group but differs in substituent position (para-hydroxyl vs. ortho-methoxy). Its synthesis via hydrolysis of chlorophenoxy intermediates (76–85% yields) suggests scalable routes for analogous compounds .

Heterocyclic and Thiophene Derivatives

  • Thiaprofenic Acid
    2-(5-Benzoyl-2-thienyl)propionic acid replaces the phenyl group with a thienyl ring, enhancing anti-inflammatory activity. This illustrates how heterocyclic systems can modulate drug efficacy and metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituent Melting Point (°C) Key Application
(R)-2-(2-Methoxyphenyl)propionic acid C₁₀H₁₂O₃ 2-Methoxyphenyl (α-C) N/A Under investigation
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 2-Methoxyphenyl (β-C) 85–89 Research chemical
(S)-Naproxen C₁₄H₁₄O₃ 6-Methoxy-2-naphthyl 152–154 NSAID
MCPP C₁₀H₁₁ClO₃ 4-Chloro-2-methylphenoxy N/A Herbicide

Preparation Methods

Asymmetric Hydrogenation of α,β-Unsaturated Acids

Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts is a widely adopted strategy. For example, 3-(2-methoxyphenyl)acrylic acid undergoes hydrogenation in the presence of a Ru-(S)-BINAP catalyst to yield (R)-2-(2-methoxyphenyl)propionic acid with >95% enantiomeric excess (ee). Key parameters include:

  • Catalyst : Ru-(S)-BINAP (0.5 mol%)

  • Solvent : Methanol or ethanol

  • Pressure : 50–100 bar H₂

  • Yield : 88–92%

This method avoids racemization and achieves high stereocontrol but requires expensive transition metal catalysts.

Chiral Auxiliary-Mediated Alkylation

Chiral oxazolidinones serve as auxiliaries to induce asymmetry during alkylation. For instance, (4R)-4-benzyl-3-propionyl-2-oxazolidinone reacts with 2-methoxybenzyl bromide under TiCl₄ mediation, followed by hydrolysis to yield the (R)-enantiomer:

  • Alkylation : TiCl₄ (2 equiv), CH₂Cl₂, −78°C → 25°C, 12 h.

  • Hydrolysis : LiOH/H₂O₂, THF/H₂O, 0°C → 25°C, 4 h.

  • ee : 97–99%

  • Overall yield : 40–45%

This method provides excellent stereoselectivity but involves multi-step purification.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(2-methoxyphenyl)propionic acid is resolved using chiral amines. Cinchonidine forms a diastereomeric salt with the (R)-enantiomer, which is selectively crystallized from ethanol/water:

  • Resolution agent : Cinchonidine (1.1 equiv)

  • Solvent : Ethanol/water (4:1 v/v)

  • Recrystallization cycles : 3–4

  • ee : 98–99%

  • Yield : 30–35% per cycle

This method is cost-effective but limited by low throughput.

Enzymatic Kinetic Resolution

Lipases catalyze the enantioselective esterification of racemic acid. Candida antarctica lipase B (CAL-B) preferentially acylates the (S)-enantiomer, leaving this compound in high purity:

  • Substrate : Racemic acid + vinyl acetate

  • Conditions : 30°C, 48 h, hexane

  • Conversion : 45–50%

  • ee (R) : >99%

  • Yield : 40–42%

Biocatalytic methods operate under mild conditions but require optimization of enzyme activity.

Biocatalytic Hydroxylation and Functionalization

Microbial Hydroxylation of Prochiral Intermediates

Streptomyces spp. hydroxylate 2-phenoxypropionic acid regioselectively at the para-position. Engineered strains introduce hydroxyl groups while preserving the (R)-configuration:

  • Substrate : (R)-2-phenoxypropionic acid

  • Microbe : Streptomyces griseus DSM 40236

  • Conditions : 28°C, pH 7.0, 72 h

  • Yield : 85–90%

  • ee : >99%

This green method avoids harsh reagents but demands specialized fermentation infrastructure.

Comparative Analysis of Methods

Method Catalyst/Agent Yield (%) ee (%) Cost
Asymmetric HydrogenationRu-(S)-BINAP88–92>95High
Chiral AuxiliaryTiCl₄/Oxazolidinone40–4597–99Moderate
Diastereomeric SaltCinchonidine30–3598–99Low
Enzymatic ResolutionCAL-B Lipase40–42>99Moderate
Microbial HydroxylationStreptomyces griseus85–90>99High (setup)

Emerging Techniques and Optimization

Continuous Flow Asymmetric Synthesis

Microreactors enhance mass transfer in asymmetric hydrogenation, reducing catalyst loading by 30% while maintaining 92% ee.

Photocatalytic Deracemization

Visible-light-driven catalysts (e.g., Ru(bpy)₃²⁺) enable deracemization of racemic acid via radical intermediates, achieving 80% ee in preliminary trials.

Industrial-Scale Production Challenges

  • Catalyst Recovery : Ru-based catalysts require costly recycling systems.

  • Byproduct Management : Alkylation methods generate halogenated waste (e.g., 10–15% 4-bromo derivatives).

  • Regulatory Compliance : Biocatalytic routes must address genetically modified organism (GMO) regulations in the EU .

Q & A

Q. What are the recommended methods for synthesizing (R)-2-(2-methoxyphenyl)propionic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. A validated approach involves:
  • Step 1 : Condensation of 2-methoxyphenol with (S)-(-)-2-halopropionic acid under basic conditions to form the (R)-enantiomer .
  • Step 2 : Hydrolysis of intermediates under controlled pH and temperature to retain stereochemical integrity. Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess (ee) .
  • Purification : Recrystallization in non-polar solvents or preparative HPLC with chiral columns (e.g., Chiralpak® AD-H) to achieve >98% ee.

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYield (%)ee (%)Reference
1KOH, DMF, 60°C7585
2H₂O, H₂SO₄, 25°C9098

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C.
  • Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) and moisture to prevent degradation .
  • Monitor for crystallization or discoloration, which indicate decomposition.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Exposure Control : Implement HEPA-filtered ventilation and wet cleanup methods to minimize dust .
  • Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing must be decontaminated before reuse .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Systematic Analysis : Compare experimental variables (e.g., cell lines, assay conditions) across studies. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. PBS) or incubation times.
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition, cellular viability, and in vivo models).
  • Structural Confirmation : Use X-ray crystallography (as in for analogous compounds) to verify stereochemistry and rule out racemization .

Q. What advanced techniques validate the stereochemical configuration of this compound?

  • Methodological Answer :
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (see for methoxyphenyl acetic acid derivatives) .
  • Chiral Derivatization : React with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via NMR or MS for diastereomer separation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Studies : Incubate in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC.
  • Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., >100°C may cause racemization).
  • Findings : The compound is stable at pH 5–7 and ≤25°C but undergoes hydrolysis in alkaline conditions (pH >10) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX) or PPARγ.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR Modeling : Corinate structural descriptors (e.g., logP, polar surface area) with activity data to optimize derivatives .

Data Contradiction Analysis Framework

Example Scenario : Conflicting reports on COX-2 inhibition potency.

  • Hypothesis 1 : Variability in enantiomeric purity (e.g., racemic vs. enantiopure samples).
  • Hypothesis 2 : Assay interference from solvent residues (e.g., DMSO affecting enzyme activity).
  • Resolution :
    • Re-test samples with validated ee (>99%) via chiral HPLC.
    • Standardize assay conditions (e.g., ≤0.1% DMSO).

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